

An In-depth Technical Guide to the Safety and Handling of Pennsylvania Green

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Compound of Interest

Compound Name: *Pennsylvania Green*

Cat. No.: *B2929153*

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Disclaimer: The compound known as "**Pennsylvania Green**" is a novel fluorophore and is primarily used in research settings as a molecular probe.^[1] The data presented herein is a synthesis of available information and established protocols for analogous fluorescent dyes. This document is intended for researchers, scientists, and drug development professionals. Standard laboratory safety protocols should always be followed.

Substance Identification and Properties

Pennsylvania Green is a fluorescent dye designed as a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein.^{[2][1]} It is a hybrid of Oregon Green and Tokyo Green.^[2] Its chemical properties make it particularly useful for imaging within acidic cellular compartments like endosomes.^{[2][1]}

Identifier	Value	Source
IUPAC Name	2',7'-difluoro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one	Synthesized
Synonyms	Pennsylvania Green	[2]
Molecular Formula	C20H10F2O5	
Molecular Weight	380.29 g/mol	Calculated
Appearance	Orange to red crystalline solid	Typical of fluorescein derivatives
Solubility	Soluble in DMSO, DMF, and alcohols. Low solubility in water.	Inferred from hydrophobicity[3]
pKa	~4.8	[2][1]
Excitation Max (pH 7.4)	494 nm	[3]
Emission Max (pH 7.4)	514 nm	[3]
Quantum Yield (pH 9.0)	0.91	[1]

Hazard Identification and Toxicology

As a xanthene dye, **Pennsylvania Green** is part of a class of compounds with generally low toxicity in research concentrations. However, concentrated or powdered forms require careful handling. No specific LD50 or detailed toxicological studies are publicly available for **Pennsylvania Green** itself. The data below is based on the parent compound, fluorescein, and general principles for handling fluorescent probes.

Toxicological Data	Value	Notes
Acute Oral Toxicity (LD50)	> 2000 mg/kg (Rat, for Fluorescein)	Assumed similar profile, data for parent compound.
Skin Corrosion/Irritation	May cause mild irritation upon prolonged contact.	Standard for dye powders.
Eye Damage/Irritation	May cause serious eye irritation.	Standard for dye powders.
Mutagenicity	Not classified as a mutagen.	No evidence to suggest mutagenicity.
Carcinogenicity	Not classified as a carcinogen.	No evidence to suggest carcinogenicity.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of **Pennsylvania Green** and ensure the safety of laboratory personnel.[4]

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form.[4]
- **Personal Protective Equipment (PPE):** Standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves, is required.[5]
- **Storage:** Store in a cool, dry, dark place. The compound is light-sensitive. Keep the container tightly sealed to prevent moisture absorption.
- **Spill & Leak Procedures:** For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a chemical waste container.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Experimental Protocols

4.1 Protocol for Staining Intracellular Compartments

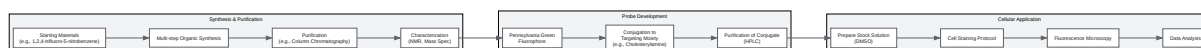
This protocol describes the use of a **Pennsylvania Green** conjugate for visualizing endosomes in living cells, leveraging its high fluorescence in acidic environments.[2][1]

- **Cell Culture:** Plate mammalian cells (e.g., HeLa, CHO) on glass-bottom dishes and grow to 70-80% confluency in appropriate culture medium.
- **Probe Preparation:** Prepare a 1 mM stock solution of the **Pennsylvania Green**-cholesterylamine conjugate in anhydrous DMSO.
- **Staining Solution:** Dilute the stock solution to a final concentration of 1-5 μM in serum-free cell culture medium.
- **Cell Labeling:**
 - Aspirate the culture medium from the cells.
 - Wash the cells once with warm phosphate-buffered saline (PBS).

- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells three times with warm PBS to remove excess probe from the plasma membrane.
- Imaging:
 - Add fresh, warm culture medium or a suitable imaging buffer to the cells.
 - Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel). Bright fluorescence should be observed in intracellular vesicles, identified as endosomes.[1]

4.2 Workflow for Probe Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of **Pennsylvania Green** to its application in cellular imaging.



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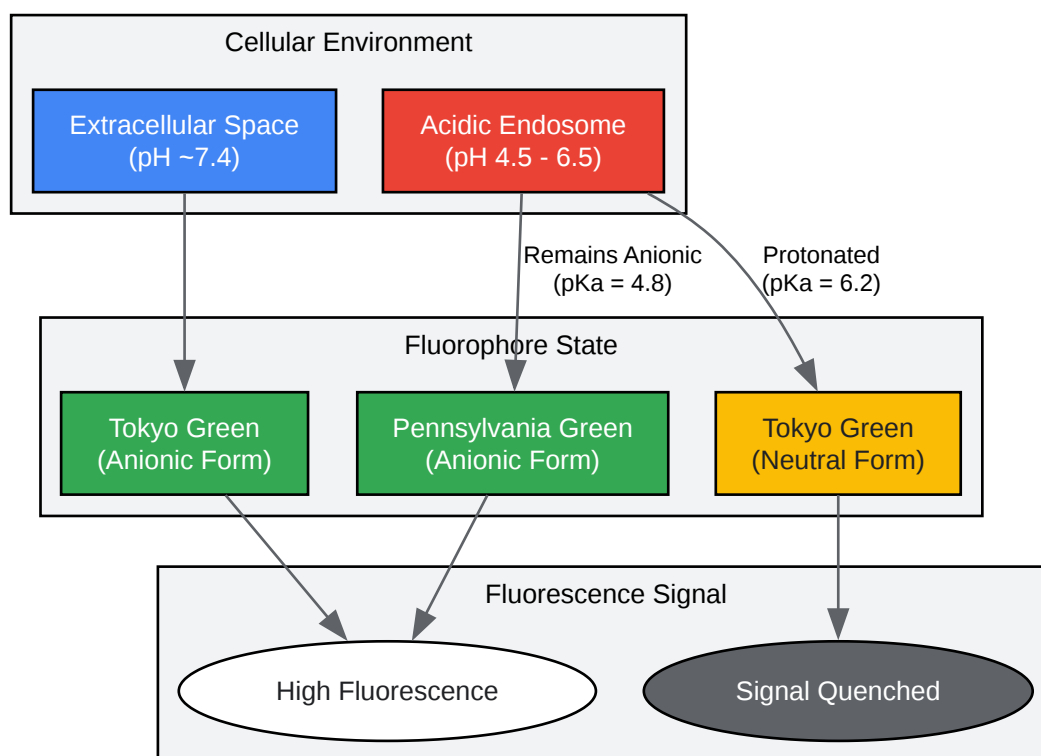
Workflow from synthesis to cellular imaging.

Mechanism of Action: pH-Sensing in Endosomes

Pennsylvania Green's utility in imaging acidic organelles stems from the pK_a of its phenolic hydroxyl group, which is approximately 4.8.[2][1] In the neutral pH of the extracellular

environment or the cytoplasm (\sim pH 7.4), the fluorophore is in its highly fluorescent monoanionic or dianionic state. As it is internalized into early endosomes (pH \leq 6.5) and late endosomes/lysosomes (pH \sim 4.5-5.0), it remains protonated and thus highly fluorescent. This is a key advantage over dyes like Tokyo Green (pKa \sim 6.2), which become quenched in these acidic environments.[1]

The diagram below illustrates this pH-dependent fluorescence mechanism.



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pH-dependent fluorescence of **Pennsylvania Green**.

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References

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